3-(Diethylcarbamoyl)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(diethylcarbamoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXLQQDIFVPNMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222551 |

Source

|

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72236-23-8 |

Source

|

| Record name | 3-[(Diethylamino)carbonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-((diethylamino)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Diethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Diethylcarbamoyl)benzoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of 3-(diethylcarbamoyl)benzoic acid, a molecule of significant interest primarily as the major urinary metabolite of the widely used insect repellent N,N-diethyl-meta-toluamide (DEET). This document delves into the core chemical and physical properties, molecular structure, and relevant spectroscopic data of 3-(diethylcarbamoyl)benzoic acid. Furthermore, it outlines a representative synthetic approach and discusses its critical role in human toxicology and exposure biomonitoring. This guide is intended to serve as a vital resource for researchers in toxicology, environmental science, and drug metabolism, providing the foundational knowledge necessary for its detection, synthesis, and study.

Introduction

3-(Diethylcarbamoyl)benzoic acid, also known as N,N-Diethylisophthalamic acid, has emerged as a key biomarker for assessing human exposure to DEET.[1] Given the global prevalence of DEET-based products, the accurate quantification and understanding of its metabolites are paramount for public health and toxicological studies. This guide synthesizes the available technical data on 3-(diethylcarbamoyl)benzoic acid, offering insights into its chemical behavior and analytical characterization.

Chemical Structure and Identification

The molecular structure of 3-(diethylcarbamoyl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a diethylcarbamoyl group at the meta-position. This arrangement imparts both acidic and amide characteristics to the molecule, influencing its physical and chemical properties.

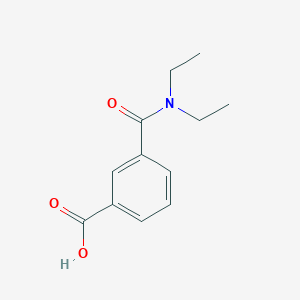

Structural Diagram

Caption: 2D structure of 3-(Diethylcarbamoyl)benzoic acid.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(diethylcarbamoyl)benzoic acid |

| Synonyms | Benzoic acid, 3-((diethylamino)carbonyl)-; 3-((Diethylamino)carbonyl)benzoic acid; N,N-Diethylisophthalamic acid; m-(diethylaminocarbonyl) benzoic acid[2] |

| CAS Number | 72236-23-8[2] |

| Molecular Formula | C₁₂H₁₅NO₃[2] |

| Molecular Weight | 221.25 g/mol [2] |

| Canonical SMILES | CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O |

| InChI Key | PXXLQQDIFVPNMP-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of 3-(diethylcarbamoyl)benzoic acid are crucial for developing analytical methods for its extraction and detection, as well as for understanding its environmental fate.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid[2] | CymitQuimica[2] |

| Melting Point | Not precisely reported. Expected to be similar to or higher than benzoic acid (122.13 °C) due to increased molecular weight and potential for hydrogen bonding.[3][4] | - |

| Solubility | No specific quantitative data is available. As a benzoic acid derivative, it is expected to be slightly soluble in water and soluble in organic solvents like methanol, ethanol, and acetone.[5][6][7] | - |

| pKa | Not experimentally determined. The pKa of benzoic acid is 4.20. The electron-withdrawing nature of the meta-substituted carbamoyl group is expected to slightly decrease the pKa, making it a slightly stronger acid than benzoic acid.[8] | - |

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl groups of the diethylamide, and the carboxylic acid proton. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution. The ethyl groups would present as a quartet and a triplet. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum would reveal 10 distinct signals corresponding to the inequivalent carbon atoms. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield. The aromatic carbons would appear in the typical range of 120-140 ppm, and the ethyl carbons would be the most upfield.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| 3100-3000 | C-H | Stretching (Aromatic) |

| 2975-2850 | C-H | Stretching (Aliphatic) |

| ~1700 | C=O | Stretching (Carboxylic acid) |

| ~1630 | C=O | Stretching (Amide) |

| 1600-1450 | C=C | Stretching (Aromatic ring) |

| ~1300 | C-O | Stretching (Carboxylic acid) |

| ~1200 | C-N | Stretching (Amide) |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The two distinct C=O stretches for the carboxylic acid and the amide are key identifying features.

Mass Spectrometry

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the primary technique for the quantification of 3-(diethylcarbamoyl)benzoic acid in biological matrices.[9] The fragmentation pattern is crucial for developing selective and sensitive detection methods.

-

Parent Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 222.1.[5]

-

Key Fragments: Fragmentation would likely involve the loss of water (-18) from the carboxylic acid, loss of the ethyl groups (-29), and cleavage of the amide bond.

Synthesis

While 3-(diethylcarbamoyl)benzoic acid is primarily encountered as a metabolite, a reliable laboratory synthesis is essential for the preparation of analytical standards. A common approach for the synthesis of such amides involves the reaction of a carboxylic acid derivative with an amine.

Synthetic Workflow

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. 3-(diethylcarbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. 3-((Diethylamino)carbonyl)benzoic acid | C12H15NO3 | CID 155713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-(Diethylcarbamoyl)benzoic acid CAS number and synonyms

An In-Depth Technical Guide to 3-(Diethylcarbamoyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of 3-(Diethylcarbamoyl)benzoic acid, a key chemical compound with significance in environmental science, toxicology, and as a synthetic building block. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and its primary role as a metabolite of the widely used insect repellent, N,N-Diethyl-meta-toluamide (DEET). This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and applications, grounded in authoritative references.

Chemical Identity and Properties

Nomenclature and Chemical Identifiers

3-(Diethylcarbamoyl)benzoic acid is an aromatic carboxylic acid derivative. Its core structure consists of a benzoic acid molecule substituted at the meta-position (carbon 3) with a diethylcarbamoyl group.

-

IUPAC Name : 3-(diethylcarbamoyl)benzoic acid[2]

-

InChI : InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)[1][2]

-

InChI Key : PXXLQQDIFVPNMP-UHFFFAOYSA-N[1]

-

SMILES : OC(C1=CC(C(N(CC)CC)=O)=CC=C1)=O[2]

Synonyms

The compound is known by several synonyms in commercial and research contexts:

-

Benzoic acid, 3-((diethylamino)carbonyl)-[1]

-

3-((Diethylamino)carbonyl)benzoic acid[1]

-

N,N-Diethylisophthalamic acid[1]

-

m-(diethylaminocarbonyl) benzoic acid[1]

-

3-[(Diethylamino)carbonyl]benzoic Acid[5]

-

DEET omega-Carboxylic Acid[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is crucial for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 221.25 g/mol | [1][2][3] |

| Accurate Mass | 221.1052 | [2] |

| Appearance | Solid | [1] |

| Chemical Purity | Typically ≥97% | [3][4] |

| Storage Temperature | +2°C to +8°C (Refrigerated) | [3][4][6] |

Synthesis and Characterization

While 3-(Diethylcarbamoyl)benzoic acid is commercially available, understanding its synthesis is vital for custom isotopic labeling studies or derivatization. The most logical synthetic route involves the selective amidation of isophthalic acid or its derivatives.

Proposed Synthetic Route: Selective Amidation

The formation of the amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid to proceed efficiently. A direct reaction is often slow and requires high temperatures, which can lead to side products. The use of a coupling agent or conversion to a more reactive intermediate, such as an acyl chloride, is standard practice.

The proposed synthesis begins with isophthaloyl chloride (3-(chlorocarbonyl)benzoyl chloride), which can be prepared from isophthalic acid. Reacting isophthaloyl chloride with a controlled amount of diethylamine allows for the selective formation of the mono-amide, leaving the other acyl chloride group to be subsequently hydrolyzed to the desired carboxylic acid.

Synthesis Workflow Diagram

The following diagram illustrates the proposed two-step synthesis from isophthalic acid.

Caption: Proposed synthesis of 3-(Diethylcarbamoyl)benzoic acid.

Generalized Experimental Protocol

This protocol describes a representative method for synthesizing the target compound.

Materials:

-

Isophthalic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or other non-nucleophilic base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid:

-

To a solution of isophthalic acid (1 equivalent) in an anhydrous solvent (e.g., DCM), add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

-

Causality: This converts both carboxylic acid groups into highly reactive acyl chlorides, facilitating the subsequent reaction with the amine.

-

Reflux the mixture for 2-3 hours until the evolution of gas (HCl and SO₂) ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield crude isophthaloyl chloride.

-

-

Selective Amidation:

-

Dissolve the crude isophthaloyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

-

Slowly add a solution of diethylamine (1 equivalent) and triethylamine (1 equivalent) in DCM.

-

Causality: Using a controlled amount of diethylamine favors the formation of the mono-substituted product. Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

-

Hydrolysis and Work-up:

-

Carefully quench the reaction by adding water to hydrolyze the remaining acyl chloride group to a carboxylic acid.

-

Separate the organic layer. Wash sequentially with 1 M HCl, water, and brine.

-

Causality: The acid wash removes excess amine and base, while the brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Validation:

-

Purify the crude product using silica gel column chromatography.

-

Self-Validation: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and assess purity against a reference standard[2].

-

Applications in Research and Drug Development

The primary significance of 3-(Diethylcarbamoyl)benzoic acid lies in its role as a major metabolite of DEET and as a versatile benzoic acid derivative for further chemical synthesis.[2][7]

Metabolite in Environmental and Toxicological Analysis

3-(Diethylcarbamoyl)benzoic acid, also known as DEET omega-Carboxylic Acid, is a terminal metabolite of DEET.[2] The metabolic pathway involves the oxidation of the methyl group of DEET (N,N-Diethyl-meta-toluamide) to a carboxylic acid.

Caption: Metabolic conversion of DEET to its carboxylic acid metabolite.

The presence and concentration of this compound in environmental samples (water) and biological fluids (urine) are monitored to assess human exposure to DEET and its environmental fate.[3][6] Therefore, isotopically labeled standards of 3-(Diethylcarbamoyl)benzoic acid are crucial for quantitative analysis using mass spectrometry.[6]

Building Block for Bioactive Molecules

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a wide range of pharmaceuticals.[7][8][9] They are found in drugs with antimicrobial, antifungal, and anticancer properties.[8][10] The dual functionality of 3-(Diethylcarbamoyl)benzoic acid—a carboxylic acid for further amide or ester linkages and a stable tertiary amide—makes it a valuable starting material for creating libraries of novel compounds for drug discovery screening.[7][9]

Safety and Handling

While a specific safety data sheet (SDS) for 3-(Diethylcarbamoyl)benzoic acid is not detailed in the search results, safety precautions can be inferred from the data on benzoic acid and related amides.[11]

Hazard Identification

Based on its structural components (benzoic acid), the compound should be handled as potentially hazardous.

-

Health Hazards : May cause skin irritation, serious eye damage, and respiratory irritation. Harmful if swallowed.[11]

-

Physical Hazards : As a solution in acetonitrile, it is a highly flammable liquid and vapor.[12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side shields, and a lab coat.[11]

-

Ventilation : Use only in a well-ventilated area, such as a chemical fume hood.[11]

-

Handling : Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[11]

First Aid Measures

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

If on skin : Wash with plenty of soap and water. If skin irritation occurs, get medical attention.[11]

-

If swallowed : Rinse mouth. Call a doctor if you feel unwell.[11]

Conclusion

3-(Diethylcarbamoyl)benzoic acid (CAS: 72236-23-8) is a compound of significant interest, primarily as a key analytical standard for monitoring exposure to DEET. Its structure as a substituted benzoic acid also presents opportunities for its use as a scaffold in the synthesis of novel chemical entities for drug discovery and materials science. Proper understanding of its synthesis, physicochemical properties, and safe handling procedures is essential for its effective and safe utilization in a research setting.

References

- National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).

- Sigma-Aldrich.

- Cambridge Isotope Laboratories, Inc. SAFETY DATA SHEET - 3-(ETHYLCARBAMOYL)BENZOIC ACID (D5, 97%) (CP 95%) 100 UG/ML IN ACETONITRILE.

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

National Institutes of Health. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [Link]

- Google Patents. Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

National Institutes of Health. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Link]

Sources

- 1. 3-(diethylcarbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-(Diethylcarbamoyl)benzoic acid (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]

- 3. isotope.com [isotope.com]

- 4. isotope.com [isotope.com]

- 5. 3-(Diethylcarbamoyl)benzoic acid (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]

- 6. isotope.com [isotope.com]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. isotope.com [isotope.com]

3-(Diethylcarbamoyl)benzoic acid synthesis pathway from DEET

An In-depth Technical Guide to the Synthesis of 3-(Diethylcarbamoyl)benzoic Acid from N,N-Diethyl-meta-toluamide (DEET)

Introduction

N,N-diethyl-meta-toluamide, commonly known as DEET, is the most prevalent active ingredient in commercial insect repellents, valued for its broad efficacy and long-lasting protection.[1][2][3] In the fields of toxicology and environmental science, the quantitative analysis of DEET exposure in human populations is of significant interest. While DEET can be measured in biological samples, it is rapidly metabolized in the body. The primary product of this metabolic process is 3-(diethylcarbamoyl)benzoic acid (DCBA), which serves as a more reliable and sensitive urinary biomarker for assessing DEET exposure.[4][5][6]

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to produce 3-(diethylcarbamoyl)benzoic acid from its parent compound, DEET. The core of this transformation lies in the selective oxidation of the benzylic methyl group of DEET. This document is intended for researchers, chemists, and professionals in drug development who require a practical, in-depth understanding of this synthesis, from reaction mechanics to final product validation.

The Synthetic Pathway: Benzylic Oxidation

The conversion of DEET to DCBA requires the oxidation of the methyl group at the meta-position of the benzene ring to a carboxylic acid. This transformation is a classic example of benzylic oxidation. Alkyl side chains on an aromatic ring are susceptible to strong oxidizing agents, provided they possess at least one benzylic hydrogen.[7][8] The methyl group in DEET has three such hydrogens, making it an ideal substrate for this reaction.

Causality Behind Experimental Choices: Reagent Selection

Potassium permanganate (KMnO₄) is the oxidant of choice for this synthesis. Its selection is based on several key factors:

-

High Oxidizing Potential: KMnO₄ is a powerful oxidizing agent capable of converting an alkyl group to a carboxylic acid.[7][8]

-

Selectivity for Benzylic Position: Despite its strength, KMnO₄ is remarkably selective, targeting the benzylic C-H bonds while leaving the aromatic ring and the robust diethylamide functional group intact under controlled conditions.[7]

-

Cost-Effectiveness: It is a readily available and inexpensive reagent.

The primary challenge in this synthesis is the mutual insolubility of the reactants. DEET is an organic oil, while potassium permanganate is an inorganic salt soluble in water. This creates a biphasic system where the reaction can only occur at the interface, leading to extremely slow reaction rates. To overcome this, Phase-Transfer Catalysis (PTC) is employed. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), acts as a shuttle, transporting the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, where it can react with DEET.[9] This dramatically increases the reaction rate, allows for milder reaction conditions, and aligns with the principles of Green Chemistry by reducing the need for harsh organic solvents.[9][10][11]

The reaction is performed under alkaline conditions, which serves to neutralize the initially formed carboxylic acid to its carboxylate salt. This prevents potential side reactions and helps to drive the reaction to completion. A final acidification step is necessary to protonate the carboxylate and yield the desired 3-(diethylcarbamoyl)benzoic acid.[8]

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process, from the initial setup to the final, purified product.

Caption: Workflow for the synthesis and purification of DCBA from DEET.

Detailed Experimental Protocol

Materials:

-

N,N-Diethyl-meta-toluamide (DEET)

-

Potassium Permanganate (KMnO₄)

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium Bromide (TBAB)

-

Hydrochloric Acid (HCl), concentrated

-

Ethanol

-

Deionized Water

-

Dichloromethane (for extraction, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DEET (1 equivalent), a 1 M aqueous solution of sodium hydroxide (2 equivalents), and tetrabutylammonium bromide (0.05 equivalents). Add deionized water to ensure the mixture can be stirred effectively.

-

Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (3 equivalents) in deionized water with gentle warming.

-

Oxidation: Heat the DEET mixture to 80-90°C with vigorous stirring. Slowly add the warm potassium permanganate solution portion-wise over 1-2 hours. The purple color of the permanganate will disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Completion: Continue heating and stirring until the purple color of the permanganate persists for more than 20 minutes, indicating that the DEET has been consumed.

-

Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. Carefully add a small amount of ethanol to quench any excess potassium permanganate until the purple color is gone. Filter the mixture through a pad of celite using a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

-

Workup - Acidification and Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2. A white precipitate of 3-(diethylcarbamoyl)benzoic acid will form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold deionized water. Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-(diethylcarbamoyl)benzoic acid as a white solid.[12]

-

Drying and Characterization: Dry the purified product under vacuum. Determine the yield and characterize the product to confirm its identity and purity.

Trustworthiness: A Self-Validating Protocol

The integrity of this synthesis is validated through rigorous analytical characterization of the final product. The distinct structural differences between the starting material (DEET) and the product (DCBA) give rise to clear, identifiable signatures in various spectroscopic analyses.

| Property | N,N-Diethyl-meta-toluamide (DEET) | 3-(Diethylcarbamoyl)benzoic acid (DCBA) |

| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₅NO₃ |

| Molecular Weight | 191.27 g/mol | 221.25 g/mol [13][14] |

| Key ¹H NMR Signals | δ ~2.3 ppm (s, 3H, Ar-CH₃) | δ ~10-12 ppm (br s, 1H, -COOH)[15] |

| Key ¹³C NMR Signals | δ ~21 ppm (Ar-CH₃) | δ ~165-175 ppm (-COOH)[15][16] |

| Key IR Absorptions | No O-H stretch | 3300-2500 cm⁻¹ (very broad, O-H)[17] |

| ~1630 cm⁻¹ (Amide C=O) | ~1760-1690 cm⁻¹ (Carboxylic Acid C=O)[17] | |

| ~1650-1690 cm⁻¹ (Amide C=O)[16] |

Expertise & Experience: Interpreting the Data

-

¹H NMR: The most telling signal in the product's proton NMR spectrum is the disappearance of the sharp singlet around 2.3 ppm corresponding to the benzylic methyl protons of DEET. This is replaced by a very broad singlet far downfield (typically >10 ppm), which is characteristic of a carboxylic acid proton.[15]

-

IR Spectroscopy: The IR spectrum provides definitive proof of the oxidation. The product spectrum will feature a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[17] Additionally, a new, strong carbonyl (C=O) stretching band will appear around 1690-1760 cm⁻¹. The original amide C=O stretch will still be present, often appearing at a slightly lower wavenumber due to resonance effects.[16][18]

-

Mass Spectrometry: High-resolution mass spectrometry will confirm the molecular formula of the product by providing an accurate mass measurement, distinguishing it from the starting material.[14]

Conclusion

The synthesis of 3-(diethylcarbamoyl)benzoic acid from DEET via phase-transfer catalyzed permanganate oxidation is a reliable and scalable method. It leverages fundamental principles of organic chemistry to achieve a selective transformation that is crucial for producing analytical standards for toxicological and biomonitoring studies. The causality-driven choice of reagents and the robust, self-validating nature of the analytical confirmation ensure that researchers can confidently produce and verify this important metabolite. This guide provides the necessary technical foundation for the successful implementation of this synthesis in a laboratory setting.

References

- Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube.

- Spectroscopy of Carboxylic Acid Deriv

- IR: carboxylic acids. University of Calgary.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.

- Spectroscopy of Carboxylic Acid Derivatives.

- Lee, D. G., & Spitzer, U. A. (1976). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. The Journal of Organic Chemistry, 41(23), 3644-3646.

- Oxidation of Aromatic Compounds.

- Side-Chain Oxid

- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.

- Mechanism of arene side chain oxidation by permangan

- The Emergence of DCBA as a Primary Biomarker for DEET Exposure: An In-depth Technical Guide. Benchchem.

- 3-(diethylcarbamoyl)benzoic acid. CymitQuimica.

- Phase Transfer C

- A Comparative Analysis of 3-(diethylcarbamoyl)benzoic acid (DCBA) Levels in Different Populations: A Guide for Researchers. Benchchem.

- An In-depth Technical Guide to the Detection of 3-(diethylcarbamoyl)benzoic acid (DCBA) in Human Urine Samples. Benchchem.

- Sustainable Oxidations under Phase-Transfer Catalysis Conditions. (2021). Request PDF.

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry, 28(3), 271-280.

- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05).

- 3-(Diethylcarbamoyl)benzoic acid (unlabeled) 100 µg/mL in acetonitrile. LGC Standards.

- The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. (2009). PubMed.

- From Lab to Backyard: How Is DEET in Bug Spray Made?. (2024). YouTube.

- Purification of benzoic acid. (1966).

- DEET Technical Fact Sheet.

Sources

- 1. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DEET Technical Fact Sheet [npic.orst.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 16.8 Oxidation of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. researchgate.net [researchgate.net]

- 11. iajpr.com [iajpr.com]

- 12. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 13. 3-(diethylcarbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 14. 3-(Diethylcarbamoyl)benzoic acid (unlabeled) 100 µg/mL in acetonitrile [lgcstandards.com]

- 15. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 16. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Topic: 3-(Diethylcarbamoyl)benzoic Acid Metabolic Formation in Humans

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(Diethylcarbamoyl)benzoic acid (DCBA) has emerged as the principal and most reliable urinary biomarker for assessing human exposure to N,N-diethyl-meta-toluamide (DEET), the world's most widely utilized insect repellent. Understanding the metabolic cascade that leads to DCBA is critical for toxicological assessment, pharmacokinetic modeling, and the development of next-generation repellents. This technical guide provides a comprehensive examination of the metabolic formation of DCBA in humans. We will dissect the enzymatic machinery responsible for the biotransformation of DEET, present detailed, field-proven protocols for the quantitative analysis of DCBA in biological matrices, and synthesize key toxicokinetic data. This document is structured to provide researchers, toxicologists, and drug development scientists with the foundational knowledge and practical methodologies required to rigorously study this metabolic pathway.

The Metabolic Pathway: From Topical Application to Urinary Excretion

Upon dermal application, a fraction of DEET is absorbed systemically, where it is rapidly and extensively metabolized, primarily in the liver, before excretion.[1][2] The parent DEET compound is rarely detected in significant quantities in urine, making its metabolites far more sensitive and accurate biomarkers of exposure.[1][3] The major metabolic route is the oxidation of the aromatic methyl group, a two-step process that converts the relatively lipophilic DEET molecule into the more water-soluble and readily excretable DCBA.[4][5]

The pathway proceeds as follows:

-

Initial Hydroxylation: The methyl group of the DEET molecule is first oxidized to a hydroxymethyl group, forming the intermediate metabolite N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB) .[5][6]

-

Subsequent Oxidation: The newly formed alcohol group of DHMB is then further oxidized to a carboxylic acid, yielding the final product, 3-(Diethylcarbamoyl)benzoic acid (DCBA) .[4][5] This step is believed to proceed through a very short-lived aldehyde intermediate, N,N-diethyl-m-formylbenzamide .[5][7]

Both DCBA and its precursor DHMB can also undergo Phase II metabolism, such as glucuronidation, to further increase water solubility before being eliminated in the urine.[5]

The Enzymology of DCBA Formation

The biotransformation of DEET is a sophisticated, multi-enzyme process. Understanding the specific enzymes involved is crucial for predicting drug-drug interactions, assessing population variability in metabolism, and developing in vitro models.

Step 1: P450-Mediated Formation of the DHMB Intermediate

The initial, rate-limiting step of ring methyl oxidation is catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes.[1][6] In vitro studies using human liver microsomes (HLM) and cDNA-expressed P450 enzymes have identified several key isoforms responsible for converting DEET to DHMB.[6][8]

-

Principal Enzyme: CYP2B6 is the primary enzyme involved in the metabolism of DEET to its major DHMB metabolite.[6][8]

-

Other Contributing Enzymes: CYP1A2, CYP2D6*1, and CYP2E1 also demonstrate the ability to catalyze this hydroxylation reaction.[6]

Expert Insight: The reliance on CYP2B6 has significant implications. CYP2B6 expression is highly variable among individuals and can be induced by various xenobiotics (e.g., phenobarbital, carbamazepine). This suggests that an individual's metabolic capacity for DEET can be influenced by co-administered drugs, potentially altering the toxicokinetic profile and the rate of DCBA formation.

Step 2: Dehydrogenase-Mediated Oxidation to DCBA

The subsequent conversion of the alcohol intermediate (DHMB) to the final carboxylic acid (DCBA) is a classic detoxification pathway mediated by cytosolic dehydrogenases.[9] While not yet definitively confirmed for DHMB in a dedicated study, the pathway is strongly inferred from established biochemical principles and evidence of a transient aldehyde intermediate.[5][7]

-

Alcohol Dehydrogenase (ADH): ADH enzymes catalyze the NAD+-dependent oxidation of alcohols to aldehydes.[10][11] In this pathway, ADH is responsible for converting DHMB to N,N-diethyl-m-formylbenzamide.

-

Aldehyde Dehydrogenase (ALDH): This family of enzymes rapidly and efficiently oxidizes the highly reactive aldehyde intermediate to the stable carboxylic acid, DCBA.[12][13] This step is crucial for preventing the accumulation of potentially toxic aldehydes.

Trustworthiness through Causality: This two-step dehydrogenase-mediated oxidation is a well-established and ubiquitous pathway in xenobiotic metabolism.[9] Its application here provides a mechanistically sound and logical explanation for the conversion of the primary P450 product into the terminal urinary metabolite.

Quantitative Analysis of DCBA in Human Urine: A Validated Protocol

Accurate quantification of DCBA is the cornerstone of modern DEET exposure assessment. The method of choice is online solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) , which offers superior sensitivity, specificity, and throughput.[5][14]

Detailed Step-by-Step Methodology

This protocol is synthesized from validated methods published by leading biomonitoring laboratories.[5][15][16]

1. Sample Preparation:

-

Aliquot 100 µL of human urine into a 96-well plate.

-

Add 100 µL of an internal standard spiking solution containing isotopically labeled DCBA (e.g., ¹³C₆-DCBA) in water.

-

Add 300 µL of a β-glucuronidase enzyme solution in an acetate buffer.

-

Gently mix and incubate the plate for at least 4 hours (or overnight) at 37°C.

-

Stop the reaction by adding 100 µL of 10% formic acid.

2. Online SPE-HPLC Configuration:

-

SPE Column: Use a trapping column suitable for polar analytes (e.g., monolithic C18).

-

Analytical Column: Use a high-resolution reversed-phase column (e.g., C18, 2.1 x 100 mm, 2.6 µm).

-

SPE Mobile Phase: A: 5% methanol in 0.1% formic acid; B: 100% methanol.

-

Analytical Mobile Phase: A: 0.1% formic acid in water; B: 100% acetonitrile.

3. Chromatographic and Mass Spectrometric Conditions:

-

Injection: Inject 500 µL of the prepared sample onto the SPE column.

-

Loading/Washing: Wash the SPE column with the SPE mobile phase to remove salts and interferences.

-

Elution: After washing, switch the valve to back-flush the trapped analytes from the SPE column onto the analytical column using the analytical mobile phase gradient.

-

Gradient Elution: Run a gradient on the analytical column to separate DCBA from other metabolites (e.g., 25% B to 50% B over 4 minutes).

-

MS/MS Detection:

- Ionization: Use Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) in positive ion mode.[5][14]

- Detection Mode: Selected Reaction Monitoring (SRM).

- SRM Transitions: Monitor at least two specific mass transitions for native DCBA and its labeled internal standard for confident quantification and confirmation.

Rationale for a Self-Validating System

-

Enzymatic Hydrolysis: This step is critical because a significant portion of DCBA is excreted as a glucuronide conjugate (Phase II metabolite).[5] Failure to cleave this conjugate would result in a gross underestimation of total DCBA excretion and, therefore, DEET exposure.

-

Isotope Dilution: The use of a stable, isotopically labeled internal standard that is chemically identical to the analyte is the gold standard for quantitative mass spectrometry.[14][16] It co-elutes with the native analyte and experiences identical conditions during extraction and ionization. This accurately corrects for any matrix effects or variations in instrument response, ensuring the highest level of accuracy and precision.

-

Online SPE: This automated approach minimizes manual sample handling, reducing the potential for error and contamination.[17] It effectively pre-concentrates the analyte while diverting interfering matrix components (like salts and urea) to waste, leading to cleaner chromatograms and protecting the mass spectrometer.

Quantitative Toxicokinetics & Biomonitoring Data

The measurement of DCBA has provided invaluable data on the prevalence of DEET exposure in the general population. Biomonitoring studies consistently show that DCBA is detected far more frequently and at much higher concentrations than the parent DEET compound.[3]

Table 1: Comparison of Urinary Detection Frequency and Concentration

| Analyte | Detection Frequency (NHANES 2007-2010) | Concentration Range (NHANES 2007-2010) | Reference |

| DEET | ~3% | 0.08 - 45.1 µg/L | [3] |

| DHMB | ~15.5% | 0.09 - 332 µg/L | [3] |

| DCBA | ~84% | 0.48 - 30,400 µg/L | [3] |

Table 2: Relative Excretion of DEET Metabolites

This data illustrates the extent of metabolic conversion following a single dermal application.

| Subject Group | Metabolite | % of Total Recovered Metabolites | Reference |

| Adults | DCBA | 46.1% | [18] |

| N-ethyl-m-toluamide | - | [18] | |

| Children (5-7 yrs) | DCBA | 78.2% | [18] |

| N-ethyl-m-toluamide | - | [18] |

Expert Insight: The data clearly establishes DCBA as the superior biomarker. Its high detection frequency and concentration relative to DEET mean that studies relying solely on measuring the parent compound would miss over 80% of exposed individuals and fail to capture the true internal dose.[3] The higher relative percentage of DCBA in children may suggest differences in metabolic rates or absorption, a critical consideration for risk assessment in pediatric populations.[18]

Conclusion for the Research Professional

The metabolic formation of 3-(Diethylcarbamoyl)benzoic acid is a rapid and efficient two-step oxidative process central to the detoxification and elimination of DEET in humans. The pathway is initiated by CYP450 enzymes (primarily CYP2B6) and completed by cytosolic dehydrogenases (ADH and ALDH). For professionals in drug development and toxicology, the key takeaways are:

-

DCBA is the definitive biomarker for DEET exposure. Its quantification provides the most accurate assessment of internal dose.

-

The metabolic pathway is dependent on key enzyme superfamilies (CYPs, ADHs, ALDHs) known for high inter-individual variability and susceptibility to drug-drug interactions.

-

Validated analytical methods (online SPE-HPLC-MS/MS with isotope dilution) provide a robust and reliable platform for pharmacokinetic studies, population biomonitoring, and risk assessment.

Future research should focus on definitively identifying the specific ADH and ALDH isoforms involved in the second oxidative step and further exploring the factors (genetic, environmental, co-exposures) that influence the rate and extent of DCBA formation in diverse human populations.

References

-

Kuklenyik, Z., et al. (2013). On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Analytica Chimica Acta, 788, 86-92. [Link]

-

Calafat, A. M., et al. (2018). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1092, 497-503. [Link]

-

Usmani, K. A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. [Link]

-

Tian, J. N., & Yiin, L. M. (2014). Urinary metabolites of DEET after dermal application on child and adult subjects. Journal of Environmental Health, 76(6), 162-169. [Link]

-

Calafat, A. M., et al. (2018). Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 410(29), 7747-7756. [Link]

-

Kuklenyik, Z., et al. (2015). HHS Public Access. On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine. Analytica Chimica Acta, 788, 86-92. [Link]

-

Hodgson, E., & Usmani, K. A. (2015). In Vitro Human Metabolism and Interactions of Repellent N,N-Diethyl-m-Toluamide. ResearchGate. [Link]

-

Ospina, M., et al. (2017). Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Journal of Analytical Toxicology, 41(8), 717-727. [Link]

-

ResearchGate. (2025). Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET). Request PDF. [Link]

-

Calafat, A. M., et al. (2016). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey. Environment International, 92-93, 345-351. [Link]

-

ResearchGate. (2017). (PDF) Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. [Link]

-

Choi, Y., et al. (2022). DEET Metabolite and Hearing Loss in United States Adults. International Journal of Environmental Research and Public Health, 19(21), 14352. [Link]

-

Constantino, M. A., & Iley, J. N. (1999). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 29(7), 737-753. [Link]

-

Taylor & Francis Online. (n.d.). Alcohol dehydrogenase – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Aldehyde dehydrogenase. [Link]

-

Wikipedia. (n.d.). Alcohol dehydrogenase. [Link]

-

Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 46-64. [Link]

-

M-CSA. (n.d.). Alcohol dehydrogenase (class I). [Link]

-

Edenberg, H. J. (2007). Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology. Proceedings of the Nutrition Society, 66(2), 195-201. [Link]

Sources

- 1. DEET Metabolite and Hearing Loss in United States Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overview of the role of alcohol dehydrogenase and aldehyde dehydrogenase and their variants in the genesis of alcohol-related pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 13. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. On-line solid phase extraction-high performance liquid chromatography-isotope dilution-tandem mass spectrometry approach to quantify N,N-diethyl-m-toluamide and oxidative metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Quantification of DEET and neonicotinoid pesticide biomarkers in human urine by online solid-phase extraction high-performance liquid chromatography-tandem mass spectrometry [stacks.cdc.gov]

- 18. Urinary metabolites of DEET after dermal application on child and adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicokinetics and Metabolism of 3-(Diethylcarbamoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-(Diethylcarbamoyl)benzoic acid (DCBA) is the principal urinary metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET). Its detection and quantification in biological matrices serve as a reliable and sensitive biomarker for assessing human exposure to DEET. This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of DCBA. It delves into the metabolic pathway from its parent compound, DEET, the enzymatic processes involved, its distribution and excretion profiles, and the analytical methodologies for its quantification. While direct toxicological data on DCBA is limited, this guide also synthesizes available information on the toxicity of its parent compound and related structures to provide a comprehensive perspective for the scientific community.

Introduction

N,N-diethyl-m-toluamide (DEET) is the most common active ingredient in commercial insect repellents, utilized by millions worldwide.[1] Understanding the fate of DEET in the human body is crucial for assessing its safety and for biomonitoring of exposed populations. Upon absorption, DEET undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. Among these, 3-(diethylcarbamoyl)benzoic acid (DCBA) has been identified as the most prevalent and reliable urinary biomarker of DEET exposure, detected more frequently and at higher concentrations than DEET itself.[2] According to the National Health and Nutrition Examination Survey (NHANES), an estimated 84% of the U.S. population has detectable concentrations of DCBA in their urine.[2] This guide offers a detailed exploration of the toxicokinetics and metabolism of DCBA, providing a valuable resource for researchers, toxicologists, and drug development professionals.

Physicochemical Properties of 3-(Diethylcarbamoyl)benzoic Acid

A thorough understanding of the physicochemical properties of DCBA is fundamental to interpreting its biological behavior.

| Property | Value | Source |

| Chemical Name | 3-(Diethylcarbamoyl)benzoic acid | [3] |

| Synonyms | DCBA, N,N-Diethylisophthalamic acid | [3] |

| CAS Number | 72236-23-8 | [3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [3] |

| Molecular Weight | 221.25 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | ≥98% (typical for commercial standards) | [3] |

Metabolic Pathway of DEET to 3-(Diethylcarbamoyl)benzoic Acid

The formation of DCBA is a multi-step process initiated by the Phase I metabolism of DEET, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2]

Phase I Metabolism: Oxidation

The primary metabolic route involves the oxidation of the methyl group on the benzene ring of DEET.[1] This is a two-step oxidative pathway:

-

Hydroxylation: The methyl group of DEET is first hydroxylated to form N,N-diethyl-3-(hydroxymethyl)benzamide (DHMB).[1] This reaction is catalyzed by several CYP isoforms, with CYP2B6 being the principal enzyme involved in this initial oxidation.[4]

-

Oxidation to Carboxylic Acid: The intermediate, DHMB, is further oxidized to an aldehyde, which is then rapidly converted to the final carboxylic acid metabolite, DCBA.[1]

Phase II Metabolism: Glucuronidation

Both DEET and its metabolites, including DCBA, can undergo Phase II metabolism, such as glucuronidation, before being excreted in the urine.[2] This process involves the conjugation of glucuronic acid to the molecule, increasing its water solubility and facilitating its elimination from the body. While the specific UDP-glucuronosyltransferase (UGT) enzymes involved in DCBA glucuronidation have not been extensively characterized, this pathway is a recognized route for the clearance of carboxylic acid-containing xenobiotics.

Toxicokinetics of 3-(Diethylcarbamoyl)benzoic Acid

The toxicokinetics of DCBA are intrinsically linked to the absorption, distribution, metabolism, and excretion (ADME) of its parent compound, DEET.

Absorption of the Parent Compound (DEET)

DEET is readily absorbed through the skin following topical application, although the extent of absorption can vary depending on the formulation and application site.[5] Once absorbed, it enters the systemic circulation and is distributed throughout the body.

Distribution

Following absorption of DEET, both the parent compound and its metabolites, including DCBA, are widely distributed throughout the body. Studies in animals have detected DEET and its metabolites in various organs, including the brain, liver, kidneys, lungs, and spleen.[1] However, specific quantitative data on the tissue distribution and potential for accumulation of DCBA are currently limited. Due to its carboxylic acid moiety, DCBA is expected to have different distribution characteristics compared to the more lipophilic parent compound, DEET. The extent of plasma protein binding for DCBA has not been specifically reported, but for structurally related organic acids, binding to plasma proteins like albumin can be significant and is influenced by lipophilicity.[6]

Metabolism and Clearance

As described in Section 3, DCBA is a product of hepatic metabolism. The rate of its formation is dependent on the activity of CYP enzymes, which can vary among individuals.[2]

Hepatic Clearance: The liver is the primary site for the formation of DCBA. The intrinsic ability of the liver to metabolize DEET to DCBA is a key determinant of its formation rate.[7]

Renal Clearance: DCBA, being a water-soluble carboxylic acid, is primarily eliminated from the body via renal excretion. The process of renal clearance involves glomerular filtration and potentially active tubular secretion, which is a common pathway for the elimination of organic acids.[8] The efficiency of renal clearance will influence the elimination half-life of DCBA.

Excretion

The primary route of excretion for DEET and its metabolites is through the urine.[9] DCBA is the major metabolite found in urine following DEET exposure, making it an excellent biomarker for monitoring.[2]

Toxicological Profile of 3-(Diethylcarbamoyl)benzoic Acid

A comprehensive toxicological assessment of DCBA is an area that requires further research. Currently, there is a notable lack of studies that have directly investigated the cytotoxicity, genotoxicity, or other specific toxic effects of DCBA. The majority of available toxicological data pertains to the parent compound, DEET, and the structurally related compound, benzoic acid.

Toxicity of the Parent Compound (DEET)

DEET itself is considered to have low acute toxicity.[10] However, at high doses or with excessive use, it has been associated with a range of adverse effects, including skin irritation, and in rare cases, neurological effects.[1] It is important to note that the toxicity of DEET may not be directly extrapolated to its metabolites, as metabolic conversion can either detoxify a compound or, in some cases, lead to the formation of more toxic intermediates.

Genotoxicity of Benzoic Acid

As a structural analog, the toxicological profile of benzoic acid can provide some context. In vitro studies on benzoic acid have shown that it can induce chromosomal aberrations and sister chromatid exchanges in human peripheral blood lymphocytes at high concentrations.[3] However, in vivo genotoxicity tests for benzoic acid have been largely negative.[11] The relevance of these findings to the diethylcarbamoyl-substituted derivative, DCBA, remains to be determined through direct testing.

Need for Further Research

The absence of direct toxicological data for DCBA represents a significant knowledge gap. Future research should focus on:

-

In vitro cytotoxicity assays on various cell lines to determine the potential for DCBA to cause cell death.

-

Genotoxicity studies , including Ames tests and chromosomal aberration assays, to assess its mutagenic and clastogenic potential.

-

Comparative toxicity studies to evaluate the toxicity of DCBA relative to its parent compound, DEET.

Analytical Methodologies for Quantification

The accurate quantification of DCBA in biological matrices, particularly urine, is essential for human biomonitoring studies. The standard method for this purpose is on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2]

Experimental Protocol: Quantification of Urinary DCBA by On-line SPE-HPLC-MS/MS

This protocol outlines a widely accepted method for the analysis of DCBA in human urine.[1]

1. Sample Preparation:

-

Collect a urine sample (typically 0.1 mL).[1]

-

To account for urinary dilution, measure the specific gravity.

-

Add an internal standard, such as a stable isotope-labeled DCBA (e.g., DCBA-d10), to the sample to ensure accuracy and precision.[1]

-

Perform enzymatic hydrolysis (e.g., using β-glucuronidase) to deconjugate any glucuronidated forms of DCBA.[2]

2. Instrumental Analysis:

-

On-line SPE: Inject the prepared sample onto an on-line SPE system. The DCBA is retained on a pre-concentration column while unretained matrix components are washed to waste.

-

HPLC Separation: Elute the retained DCBA from the SPE column onto a C18 reversed-phase analytical HPLC column. Perform a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) to separate DCBA from other urinary components.

-

MS/MS Detection: Couple the HPLC system to a tandem mass spectrometer. Use an appropriate ionization source, such as electrospray ionization (ESI) in negative ion mode, to ionize the DCBA molecules. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the precursor and product ions of DCBA and its internal standard.

3. Quantification:

-

Generate a calibration curve using standard solutions of known DCBA concentrations.

-

Determine the concentration of DCBA in the urine samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.[1]

Conclusion

3-(Diethylcarbamoyl)benzoic acid is a key metabolite in the human biotransformation of DEET and serves as a critical biomarker for assessing exposure to this widely used insect repellent. Its formation is primarily a result of hepatic cytochrome P450-mediated oxidation of DEET, followed by excretion in the urine. While the metabolic pathway and analytical methods for DCBA are well-established, a significant gap remains in our understanding of its direct toxicological effects. Future research should be directed towards characterizing the toxicological profile of DCBA to provide a more complete safety assessment of DEET exposure. This in-depth technical guide consolidates the current knowledge on the toxicokinetics and metabolism of DCBA, providing a valuable resource for the scientific community and highlighting areas for future investigation.

References

-

Aylward, L. L., et al. (2023). Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET). Regulatory Toxicology and Pharmacology, 145, 105506. [Link]

-

Gibson, J., et al. (2022). Biomonitoring of DEET and DCBA in Canadian children following typical protective insect repellent use. International Journal of Hygiene and Environmental Health, 247, 114093. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for DEET (N,N-Diethyl-meta-toluamide). [Link]

-

Selim, S., et al. (1995). Absorption, metabolism, and excretion of N,N-diethyl-m-toluamide following dermal application to human volunteers. Fundamental and Applied Toxicology, 25(1), 95-100. [Link]

-

Segal, T. R., et al. (2017). Urinary concentrations of 3-(diethylcarbamoyl)benzoic acid (DCBA), a major metabolite of N,N-diethyl-m-toluamide (DEET) and semen parameters among men attending a fertility center. Human Reproduction, 32(12), 2532-2539. [Link]

-

Kuklenyik, Z., et al. (2013). Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): data from the 2007-2010 National Health and Nutrition Examination Survey. Chemosphere, 154, 479-486. [Link]

-

Swackhamer, D. L., et al. (2015). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET). PLoS One, 9(8), e103713. [Link]

-

Abu-Qare, A. W., & Abou-Donia, M. B. (2003). Combined exposure to DEET (N,N-diethyl-m-toluamide) and permethrin: pharmacokinetics and toxicological effects. Journal of Toxicology and Environmental Health, Part B, 6(1), 41-53. [Link]

-

National Pesticide Information Center. (2021). DEET Fact Sheet. [Link]

-

Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525. [Link]

-

Deb, N., et al. (2010). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Inhalation Toxicology, 22(10), 845-853. [Link]

-

U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED) for DEET. [Link]

-

Usmani, K. A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. [Link]

-

Constantino, L., & Iley, J. (1999). Microsomal metabolism of N,N-diethyl-m-toluamide (DEET, DET): the extended network of metabolites. Xenobiotica, 29(7), 645-654. [Link]

-

Pufulete, M., et al. (2003). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Food and Chemical Toxicology, 41(3), 337-342. [Link]

-

European Commission. (2002). Opinion on Benzoic acid and its salts. [Link]

-

Pharmacokinetics. (n.d.). Hepatic Clearance. [Link]

-

Laznicek, M., & Laznickova, A. (1990). Plasma protein binding-lipophilicity relationships: interspecies comparison of some organic acids. Journal of Pharmacy and Pharmacology, 42(6), 399-402. [Link]

-

Selim, G. S., et al. (1995). Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat. Fundamental and Applied Toxicology, 25(1), 95-100. [Link]

-

Hilaris Publisher. (2024). Pharmacokinetic Parameters: Understanding the Dynamics of Drug Absorption, Distribution, Metabolism and Excretion. [Link]

-

Clearance. (n.d.). Clearance. [Link]

-

Mahar Doan, K. M., et al. (2009). Physicochemical determinants of human renal clearance. Journal of Medicinal Chemistry, 52(17), 5484-5493. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET): Data from the 2007–2010 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption, distribution, metabolism, and excretion of N,N-diethyl-M-toluamide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Hepatic Clearance – Pharmacokinetics [sepia2.unil.ch]

- 8. Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomonitoring Equivalents for N,N-Diethyl-meta-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-(diethylcarbamoyl)benzoic acid | CymitQuimica [cymitquimica.com]

solubility of 3-(Diethylcarbamoyl)benzoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(Diethylcarbamoyl)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(Diethylcarbamoyl)benzoic acid (DCBA) in organic solvents. As a primary metabolite of the widely used insect repellent N,N-diethyl-m-toluamide (DEET), understanding the solubility of DCBA is critical for toxicological studies, the development of analytical standards, and potential formulation work.[1] While extensive quantitative solubility data for DCBA in a broad range of organic solvents is not widely published, this guide offers a foundational understanding of its expected solubility based on its physicochemical properties and provides detailed, field-proven methodologies for its empirical determination. We present step-by-step protocols for the gold-standard shake-flask method and a potentiometric titration approach, alongside guidance on analytical quantification. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable solubility data for this compound of interest.

Introduction to 3-(Diethylcarbamoyl)benzoic Acid

3-(Diethylcarbamoyl)benzoic acid, also known as N,N-Diethylisophthalamic acid, is a key metabolite of DEET.[2] Following human exposure to DEET-containing products, the parent compound is metabolized in the body, with DCBA being a major product excreted in urine.[3] Consequently, the quantification of urinary DCBA is a reliable method for assessing human exposure to DEET.[4] The synthesis of pure DCBA as an analytical standard and its use in various in vitro and in vivo experimental systems necessitates a thorough understanding of its solubility characteristics.

Solubility is a fundamental physicochemical property that influences a compound's bioavailability, dissolution rate, and behavior in various analytical and biological systems.[5] For researchers, having accurate solubility data is essential for:

-

Preparation of stock solutions: For use in toxicological assays, metabolic studies, and as analytical standards.

-

Development of purification methods: Crystallization and chromatographic separations are highly dependent on solubility.

-

Pre-formulation studies: Should there be any interest in developing formulations of DCBA for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Diethylcarbamoyl)benzoic acid is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(Diethylcarbamoyl)benzoic acid | [2] |

| Synonyms | N,N-Diethylisophthalamic acid | [2] |

| Molecular Formula | C₁₂H₁₅NO₃ | [2] |

| Molecular Weight | 221.25 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 72236-23-8 | [2] |

Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of its parent compound, benzoic acid, the following qualitative predictions can be made[6][7]:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be well-soluble due to hydrogen bonding interactions with the carboxylic acid and amide groups.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, Acetone): Expected to be soluble. The availability of a 100 µg/mL solution in acetonitrile confirms its solubility in this solvent.[8][9]

-

Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower compared to polar solvents, as the polar functional groups will have limited favorable interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is widely regarded as the "gold standard" for its determination due to its reliability and direct measurement of the equilibrium state.[10][11] For ionizable compounds like DCBA, potentiometric titration offers an alternative, elegant method.[12]

Gold Standard: The Shake-Flask Method

The shake-flask method is based on achieving equilibrium by agitating an excess of the solid compound in the solvent for a prolonged period.[10] The subsequent quantification of the dissolved compound in a filtered aliquot of the supernatant provides the solubility value.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid 3-(Diethylcarbamoyl)benzoic acid to a glass vial. The excess is critical to ensure that equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined by sampling at various time points (e.g., 24, 48, 72 hours) and confirming that the concentration has plateaued.[5]

-

Phase Separation: Once equilibrium is reached, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) to remove any undissolved microcrystals. This step is crucial to avoid overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of DCBA using a validated analytical method, such as HPLC-UV or HPLC-MS/MS.[13] A calibration curve prepared with known concentrations of DCBA is required for accurate quantification.

Potentiometric Titration Method

For a weak organic acid like DCBA, potentiometric titration can be a powerful and efficient method to determine its intrinsic solubility (the solubility of the neutral form).[12] This method involves titrating a solution of the compound and monitoring the pH. The point at which the compound begins to precipitate as the pH changes can be used to calculate the solubility.

Conceptual Diagram of Potentiometric Solubility Determination

Caption: Principle of Solubility Determination via Potentiometric Titration.

Step-by-Step Protocol

-

Preparation: Prepare a solution of 3-(Diethylcarbamoyl)benzoic acid in an aqueous or co-solvent system at a pH where the compound is fully dissolved (i.e., in its ionized, more soluble form). This typically means preparing the solution in a slightly basic buffer.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode connected to a pH meter.

-

Titration: Slowly add a standardized acid titrant (e.g., 0.1 M HCl) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Observation: Visually monitor the solution for the first sign of persistent cloudiness or precipitation. This is the point where the solution becomes saturated with the neutral form of the acid.

-

Data Analysis: The pH at which precipitation begins is used in conjunction with the compound's pKa and the total concentration to calculate the intrinsic solubility.[12] This method is particularly advantageous as it can be automated and requires a relatively small amount of the compound.[14][15]

Analytical Quantification

A robust and validated analytical method is essential for accurately measuring the concentration of DCBA in the saturated solutions obtained from the solubility experiments. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the method of choice.[1][13]

HPLC-UV/MS Method Outline

-

System: A standard HPLC system with a C18 reversed-phase column is suitable for separating DCBA from potential impurities.[4]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically effective.[1]

-

Detection:

-

UV Detection: DCBA contains a chromophore (the benzene ring) and can be detected by UV absorbance, typically around 220-230 nm.

-

Mass Spectrometry (MS): For higher sensitivity and selectivity, coupling the HPLC to a mass spectrometer is recommended. Electrospray ionization (ESI) in either positive or negative ion mode can be used.[4]

-

-

Calibration: A standard curve must be generated by analyzing a series of solutions with known concentrations of DCBA. The concentration of the unknown samples is then determined by interpolating their peak areas from this curve.

Data Presentation

All experimentally determined solubility data should be presented in a clear and organized manner to allow for easy comparison and interpretation. A tabular format is highly recommended.

Table 1: Template for Reporting Solubility Data of 3-(Diethylcarbamoyl)benzoic Acid

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Acetonitrile | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| e.g., Methanol | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| e.g., Ethanol | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| e.g., Dichloromethane | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| e.g., Toluene | 25.0 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| e.g., Water (pH 7.4) | 25.0 | [Experimental Value] | [Calculated Value] | Potentiometric Titration |

Conclusion

This guide provides the necessary scientific framework and actionable protocols for determining the solubility of 3-(Diethylcarbamoyl)benzoic acid in various organic solvents. While published quantitative data is scarce, the methodologies detailed herein—the gold-standard shake-flask method and the potentiometric titration technique—are robust, reliable, and well-suited for generating high-quality data for this compound. Adherence to these protocols will enable researchers to obtain the critical solubility information required for advancing their work in toxicology, analytical chemistry, and other related scientific disciplines.

References

-